Cas no 3019-18-9 (2-(ethylsulfanyl)-6-methylpyrimidin-4-ol)
2-(ethylsulfanyl)-6-methylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one
- 2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one
- 2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol
- 2-(ethylsulfanyl)-6-methyl-4(3H)-pyrimidinone
- 2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one
- 2-Aethylmercapto-6-methyl-3H-pyrimidin-4-on
- 2-ethylsulfanyl-6-methyl-3H-pyrimidin-4-one
- 2-ethylsulfanyl-6-methylpyrimidin-4(3H)-one
- 4-pyrimidinol, 2-(ethylthio)-6-methyl-
- AC1L5BXI
- AC1Q693S
- CTK4G4638
- F0261-0004
- NSC9057
- S-ethyl-6-methyl-2-thiouracil
- SureCN1890037
- 2-(ethylsulfanyl)-6-methylpyrimidin-4-ol
- NSC-9057
- 2-(ethylthio)-6-methylpyrimidin-4-ol
- 2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one
- 4(3H)-Pyrimidinone, 2-(ethyl-thio)-6-methyl-
- Z275763854
- 3019-18-9
- SCHEMBL11347192
- EN300-236049
- DTXSID70278673
- DS-013233
- 2-(ethylsulfanyl)-6-methyl-4-pyrimidinol
- STL488881
- AKOS001437255
- 2-ethylthio-6-methylpyrimidin-4(3H)-one
- HMS1649I06
- AKOS002665330
- 2-ethylthio-4-hydroxy-6-methylpyrimidine
- SCHEMBL1890037
-
- MDL: MFCD01150924
- Inchi: 1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
- InChI Key: GWLLWUMNUBVQDE-UHFFFAOYSA-N
- SMILES: S(CC)C1=NC(C)=CC(N1)=O
Computed Properties
- Exact Mass: 170.0515
- Monoisotopic Mass: 170.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 41.46
- LogP: 1.19030
2-(ethylsulfanyl)-6-methylpyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337613-100mg |
2-Ethylthio-6-methylpyrimidin-4(3H)-one |
3019-18-9 | 95%+ | 100mg |
$259 | 2021-08-18 | |
| Chemenu | CM337613-250mg |
2-Ethylthio-6-methylpyrimidin-4(3H)-one |
3019-18-9 | 95%+ | 250mg |
$428 | 2021-08-18 | |
| Chemenu | CM337613-1g |
2-Ethylthio-6-methylpyrimidin-4(3H)-one |
3019-18-9 | 95%+ | 1g |
$1090 | 2021-08-18 | |
| Matrix Scientific | 135539-1g |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol, 95%+ |
3019-18-9 | 95% | 1g |
$436.00 | 2023-09-06 | |
| Matrix Scientific | 135539-2.500g |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol, 95%+ |
3019-18-9 | 95% | 2.500g |
$953.00 | 2023-09-06 | |
| Matrix Scientific | 135539-5g |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol, 95%+ |
3019-18-9 | 95% | 5g |
$1442.00 | 2023-09-06 | |
| TRC | E927585-25mg |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol |
3019-18-9 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E927585-50mg |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol |
3019-18-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E927585-250mg |
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol |
3019-18-9 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM337613-100mg |
2-Ethylthio-6-methylpyrimidin-4(3H)-one |
3019-18-9 | 95%+ | 100mg |
$199 | 2023-02-02 |
2-(ethylsulfanyl)-6-methylpyrimidin-4-ol Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(ethylsulfanyl)-6-methylpyrimidin-4-ol
Professional Introduction of 2-(Ethylsulfanyl)-6-Methylpyrimidin-4(1H)-One (CAS No. 3019-18-9)
The compound 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one, also known by its CAS registry number CAS No. 3019-18-9, is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that play a significant role in various biological processes and have been extensively studied for their potential therapeutic applications. This specific derivative has gained attention due to its unique structure, which combines a pyrimidine ring with functional groups that may impart desirable pharmacological properties.
The molecular structure of 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one features a pyrimidine core with substituents at the 2 and 6 positions. The ethylsulfanyl group, also known as ethylthio, is attached to position 2, while a methyl group is present at position 6. These substituents may influence the compound's solubility, stability, and interactions with biological systems. The presence of sulfur in the ethylsulfanyl group could potentially contribute to pharmacokinetic properties or enhance bioavailability.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer and antibacterial agents. The unique combination of substituents in 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one positions it as a promising candidate for further investigation into its biological activity. Researchers have explored the potential of similar compounds in modulating key enzymes and pathways involved in disease states, suggesting that this compound may have therapeutic applications in areas such as oncology or infectious diseases.
The synthesis of 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one involves multi-step organic reactions, including the introduction of the pyrimidine ring and subsequent functionalization at specific positions. The use of sulfur-containing groups in medicinal chemistry is well-documented, as they can impart reactivity while also influencing the physicochemical properties of the molecule. This compound's synthesis likely requires careful control over reaction conditions to ensure the desired regioselectivity and stereoselectivity.
Biological assays have demonstrated that pyrimidine derivatives, including 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one, can exhibit a range of activities, such as inhibiting enzyme function or modulating receptor signaling. These findings underscore the potential utility of this compound in drug development. For instance, studies have shown that pyrimidine-based compounds may act as inhibitors of kinases, which are critical targets in cancer therapy.
Furthermore, the methyl group at position 6 may contribute to the compound's lipophilicity, influencing its ability to cross biological membranes and reach target sites. The balance between hydrophilic and hydrophobic properties is crucial for drug design, as it affects both pharmacokinetics and toxicity profiles.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one with biological systems at an atomic level. Molecular docking studies can provide insights into how this compound might bind to specific receptors or enzymes, guiding optimizations for improved efficacy and reduced off-target effects.
Preclinical studies are essential for evaluating the safety and efficacy of potential drug candidates like 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one. These investigations typically involve in vitro assays to assess biological activity, followed by in vivo experiments in animal models to evaluate pharmacokinetics and toxicity.
Given its unique structural features and the growing body of evidence supporting pyrimidine derivatives as therapeutic agents, 2-(ethylsulfanyl)-6-methylpyrimidin-4(1H)-one represents a valuable compound for further research in the pharmaceutical industry. Its potential applications span various therapeutic areas, making it a subject of interest for scientists and clinicians alike.
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